molecular formula C14H9ClO5 B15294628 4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid CAS No. 1261994-11-9

4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid

Cat. No.: B15294628
CAS No.: 1261994-11-9
M. Wt: 292.67 g/mol
InChI Key: ASXGKPAOMNVYSD-UHFFFAOYSA-N
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Description

4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid is an organic compound that features both carboxylic acid and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-hydroxybenzoic acid.

    Carboxylation: The hydroxyl group at the 4-position is carboxylated using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the high-pressure and high-temperature conditions required for carboxylation.

    Continuous Flow Systems: Implementing continuous flow systems to enhance efficiency and yield.

    Quality Control: Ensuring the purity and quality of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) are employed.

Major Products Formed

    Oxidation: Formation of 4-(3-Carboxy-4-chlorophenyl)-2-ketobenzoic acid.

    Reduction: Formation of 4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzyl alcohol.

    Substitution: Formation of 4-(3-Carboxy-4-methoxyphenyl)-2-hydroxybenzoic acid or 4-(3-Carboxy-4-cyanophenyl)-2-hydroxybenzoic acid.

Scientific Research Applications

4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid involves:

    Molecular Targets: The compound interacts with specific enzymes or receptors, inhibiting their activity.

    Pathways Involved: It may modulate signaling pathways related to inflammation and pain, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Carboxy-4-chlorophenyl)-2-thiophenecarboxylic acid
  • 4-(3-Carboxy-4-chlorophenyl)-2-hydroxypyridine
  • N-[(3-Carboxy-4-chlorophenyl)sulfonyl]anthranilic acid

Uniqueness

4-(3-Carboxy-4-chlorophenyl)-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its structural features allow for diverse applications in various scientific fields, setting it apart from similar compounds.

Properties

CAS No.

1261994-11-9

Molecular Formula

C14H9ClO5

Molecular Weight

292.67 g/mol

IUPAC Name

4-(3-carboxy-4-chlorophenyl)-2-hydroxybenzoic acid

InChI

InChI=1S/C14H9ClO5/c15-11-4-2-7(5-10(11)14(19)20)8-1-3-9(13(17)18)12(16)6-8/h1-6,16H,(H,17,18)(H,19,20)

InChI Key

ASXGKPAOMNVYSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)Cl)C(=O)O)O)C(=O)O

Origin of Product

United States

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